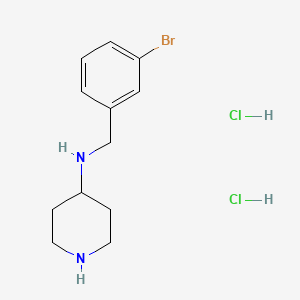

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

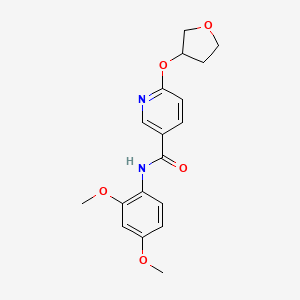

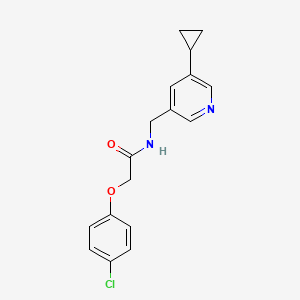

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19BrCl2N2 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The piperidine ring is a crucial structural motif in drug development. Researchers have explored the synthesis and pharmacological evaluation of piperidine derivatives, including N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride. These derivatives exhibit diverse biological activities, such as antiviral, antitumor, and anti-inflammatory effects. Scientists investigate their potential as lead compounds for novel drugs .

Antimalarial Agents

Emergence of resistance to existing antimalarial drugs necessitates the search for novel compounds. Synthetic 1,4-disubstituted piperidines, including our compound of interest, have been evaluated for their antimalarial efficacy. Their simple molecular structures make them attractive candidates for further study .

Corrosion Inhibition

Piperidine derivatives find applications in corrosion inhibition. Researchers explore their ability to protect metals from corrosion in various environments. The presence of the bromobenzyl group in our compound may enhance its effectiveness as a corrosion inhibitor .

Catalysis

Piperidines serve as ligands in transition metal-catalyzed reactions. Their unique electronic properties influence catalytic activity. N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride could potentially act as a ligand in catalytic processes .

Insect Repellents

Certain piperidine derivatives exhibit insect-repellent properties. Although more commonly associated with natural piperidines, synthetic variants may also possess similar effects. Further investigation is needed to explore the repellent potential of our compound .

Hair Loss Prevention

Piperidine-based compounds have been investigated for their role in hair loss prevention. While this field primarily focuses on other derivatives, the bromobenzyl-substituted piperidine may offer insights into hair growth mechanisms .

Propriétés

IUPAC Name |

N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRAPEXKAYULMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2378174.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)

![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)

![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)